![molecular formula C12H20O B12568742 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- CAS No. 308281-38-1](/img/structure/B12568742.png)
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a butenyl substituent at the fourth position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that promotes cyclization. For example, the reaction of a nonane derivative with an oxane precursor under acidic or basic conditions can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The butenyl group can participate in various chemical interactions, further influencing the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro[4.4]nonane-2,6-dione: Another spirocyclic compound with a different ring size and functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Contains a nitrogen atom in the spirocyclic structure, leading to different chemical properties.
1,4-Dioxaspiro[4.4]nonane: Features two oxygen atoms in the spirocyclic structure, affecting its reactivity and applications.
Uniqueness
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- is unique due to its specific ring size and the presence of the butenyl group. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
308281-38-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
4-but-3-enyl-1-oxaspiro[2.6]nonane |
InChI |
InChI=1S/C12H20O/c1-2-3-7-11-8-5-4-6-9-12(11)10-13-12/h2,11H,1,3-10H2 |
Clave InChI |
UYKURPAFFURBMA-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1CCCCCC12CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


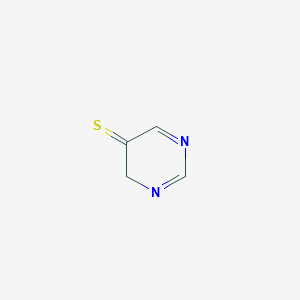
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)

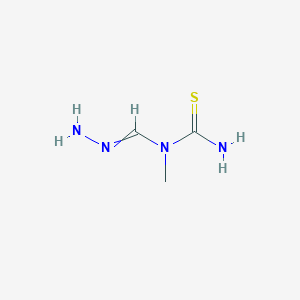
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


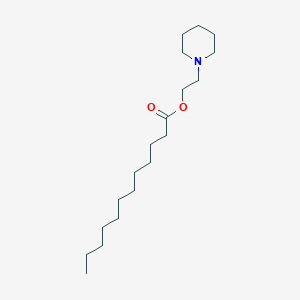
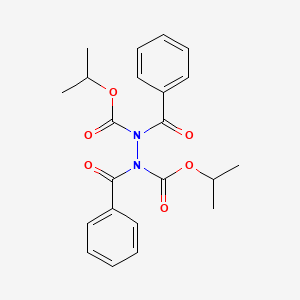
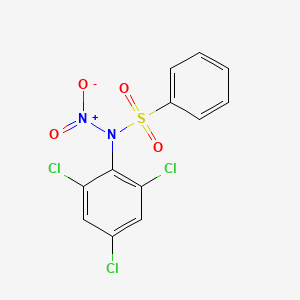
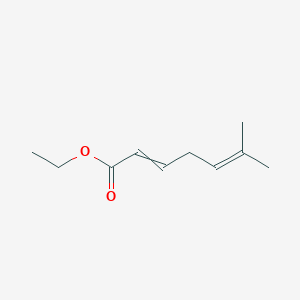
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
